molecular formula C28H23N3O6 B6490531 N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872613-41-7

N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B6490531
CAS RN: 872613-41-7
M. Wt: 497.5 g/mol
InChI Key: RJOATSFYAVBZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydro-1,4-benzodioxin-6-yl group, a benzofuran group, and a pyrrolidine group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .

Scientific Research Applications

Antibacterial Agents

This compound has shown potential as an antibacterial agent. Research indicates that derivatives of this compound can inhibit bacterial biofilm formation, which is crucial for preventing bacterial infections . The compound’s structure allows it to interact with bacterial enzymes, disrupting their function and inhibiting bacterial growth.

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes. For instance, it has shown moderate inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response . This makes it a candidate for developing anti-inflammatory drugs.

Anticancer Properties

Some derivatives of this compound have demonstrated anticancer properties. They can interfere with the cell cycle and inhibit histone deacetylase (HDAC), which is crucial for cancer cell proliferation . This makes the compound a potential candidate for cancer therapy.

Anti-inflammatory Applications

The compound has been found to possess anti-inflammatory properties. It can suppress pro-inflammatory cytokines, which are signaling molecules that mediate and regulate immunity and inflammation. This application is particularly relevant for treating chronic inflammatory diseases.

Antioxidant Activity

Research has shown that the compound exhibits antioxidant properties. It can neutralize free radicals, thereby protecting cells from oxidative stress and damage . This makes it useful in developing treatments for diseases where oxidative stress is a contributing factor.

Neuroprotective Effects

The compound has potential neuroprotective effects. It can inhibit enzymes like carbonic anhydrase, which are involved in neurological disorders such as epilepsy and Alzheimer’s disease . This suggests its use in developing neuroprotective drugs.

Optical Applications

The compound has been studied for its nonlinear optical properties, making it a candidate for applications in optical limiters and optical switching . These properties are valuable in the field of photonics and optoelectronics.

Anti-hepatotoxic Agents

Derivatives of the compound have shown anti-hepatotoxic properties, meaning they can protect the liver from toxins . This application is significant for developing treatments for liver diseases and conditions caused by toxic substances.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing a 2,3-dihydro-1,4-benzodioxin-6-yl group have been studied for their potential therapeutic effects on diseases like Alzheimer’s .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O6/c32-24-14-17(16-31(24)19-6-2-1-3-7-19)27(33)30-25-20-8-4-5-9-21(20)37-26(25)28(34)29-18-10-11-22-23(15-18)36-13-12-35-22/h1-11,15,17H,12-14,16H2,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOATSFYAVBZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC(=O)N(C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.